![molecular formula C17H18FN3O3 B5322920 N~2~-acetyl-N~1~-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-L-alaninamide](/img/structure/B5322920.png)
N~2~-acetyl-N~1~-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-L-alaninamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-acetyl-N~1~-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-L-alaninamide, commonly known as AFN-1252, is a novel antibacterial agent that has gained significant attention in recent years. It belongs to the class of FabI inhibitors, which are known to inhibit the bacterial fatty acid biosynthesis pathway. AFN-1252 has shown promising results in preclinical studies and has the potential to be used as an alternative to currently available antibiotics.
Wirkmechanismus
AFN-1252 exerts its antibacterial activity by inhibiting the activity of FabI, which is an essential enzyme in the bacterial fatty acid biosynthesis pathway. This pathway is critical for the synthesis of cell membranes in bacteria, and inhibition of FabI results in the disruption of bacterial membrane integrity, leading to cell death.
Biochemical and physiological effects:
AFN-1252 has been shown to have minimal toxicity in vitro and in vivo studies. It has a low potential for drug-drug interactions and does not affect the human cytochrome P450 system. AFN-1252 has also been shown to have a low propensity for the development of resistance, which is a major concern with currently available antibiotics.
Vorteile Und Einschränkungen Für Laborexperimente
AFN-1252 has several advantages for use in laboratory experiments. It has a broad spectrum of activity against various bacterial strains and has a low potential for toxicity and drug-drug interactions. However, one limitation is that AFN-1252 is not effective against Gram-negative bacteria, which limits its potential use in certain applications.
Zukünftige Richtungen
There are several future directions for research on AFN-1252. One area of focus is the development of combination therapies that can enhance the antibacterial activity of AFN-1252 against Gram-positive bacteria. Another area of interest is the evaluation of the potential use of AFN-1252 in the treatment of chronic infections, such as osteomyelitis and endocarditis. Additionally, further studies are needed to understand the mechanism of resistance to AFN-1252 and to develop strategies to overcome this resistance.
Synthesemethoden
AFN-1252 can be synthesized using a multi-step process that involves the reaction of various chemical intermediates. The synthesis starts with the reaction of 2-fluoropyridine-3-carboxylic acid with 2-bromoanisole to form 2-(2-fluorophenoxy)pyridine-3-carboxylic acid. This intermediate is then reacted with N-Boc-L-alanine to form N-Boc-N~1~-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-L-alaninamide. The final step involves the removal of the Boc group to obtain AFN-1252.
Wissenschaftliche Forschungsanwendungen
AFN-1252 has been extensively studied for its antibacterial activity against various bacterial strains. It has been shown to be highly effective against Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA), which is a major cause of hospital-acquired infections. AFN-1252 has also shown activity against other Gram-positive bacteria, such as Streptococcus pneumoniae and Enterococcus faecalis.
Eigenschaften
IUPAC Name |
(2S)-2-acetamido-N-[[2-(2-fluorophenoxy)pyridin-3-yl]methyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O3/c1-11(21-12(2)22)16(23)20-10-13-6-5-9-19-17(13)24-15-8-4-3-7-14(15)18/h3-9,11H,10H2,1-2H3,(H,20,23)(H,21,22)/t11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWJLTFJNXUVWFM-NSHDSACASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=C(N=CC=C1)OC2=CC=CC=C2F)NC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NCC1=C(N=CC=C1)OC2=CC=CC=C2F)NC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.